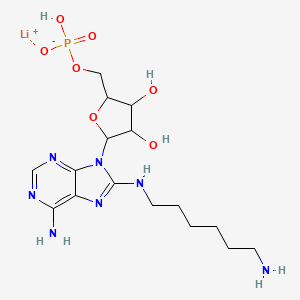
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C14H19N3O4 It is a derivative of tetrahydroquinoline, featuring a nitro group at the 6-position and a tert-butyl carbamate group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:
Nitration: Introduction of the nitro group at the 6-position of the tetrahydroquinoline ring.
Protection: Protection of the amine group using tert-butyl carbamate.
Coupling: Coupling of the protected amine with the nitro-substituted tetrahydroquinoline.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: Formation of tert-butyl N-(6-amino-1,2,3,4-tetrahydroquinolin-4-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structural features.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
- tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
Comparison:
- Structural Differences: The presence of the nitro group at the 6-position in tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds.
- Reactivity: The nitro group can undergo specific reactions that are not possible with other similar compounds.
- Applications: The unique structural features of this compound make it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H19N3O4 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
tert-butyl N-(6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-12-6-7-15-11-5-4-9(17(19)20)8-10(11)12/h4-5,8,12,15H,6-7H2,1-3H3,(H,16,18) |
Clave InChI |
YNQQCFKWUOAESB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)






![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)
![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)

![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)


